molecular formula C23H28ClNO6 B15095757 2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide

2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide

Cat. No.: B15095757
M. Wt: 449.9 g/mol
InChI Key: FQNXTTHMONTCPJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic small molecule acetamide of interest in medicinal chemistry and early-stage drug discovery research. This compound features a complex structure incorporating a 4-chlorophenoxy moiety, a tetrahydrofuran-2-ylmethyl group, and a 3,4,5-trimethoxybenzyl group, which may contribute to its biomolecular interactions and physicochemical properties. While the specific biological target and full mechanism of action for this precise molecule require further investigation, its acetamide core and structural elements suggest significant research potential. Acetamide derivatives are a prominent class in pharmaceutical research, with documented activities including the inhibition of osteoclastogenesis for bone disease research . The 3,4,5-trimethoxybenzyl group is a pharmacophore found in molecules that interact with tubulin and is present in several cytostatic agents, indicating potential application in cancer biology studies. Researchers can utilize this compound as a chemical building block or as a probe for screening against various biological targets to elucidate new therapeutic pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate safety precautions, referencing the Safety Data Sheet (SDS) for detailed hazard information .

Properties

Molecular Formula

C23H28ClNO6

Molecular Weight

449.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H28ClNO6/c1-27-20-11-16(12-21(28-2)23(20)29-3)13-25(14-19-5-4-10-30-19)22(26)15-31-18-8-6-17(24)7-9-18/h6-9,11-12,19H,4-5,10,13-15H2,1-3H3

InChI Key

FQNXTTHMONTCPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide is a synthetic compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

  • Molecular Formula : C23H28ClNO6
  • Molecular Weight : 449.9 g/mol
  • IUPAC Name : 2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

Biological Activity Overview

The compound exhibits a range of biological activities that have been explored in various studies:

  • Anticancer Properties :
    • Recent studies indicate that compounds similar to 2-(4-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide can inhibit pathways associated with cancer cell proliferation. For instance, derivatives of this compound have shown promise as inhibitors of the ATF4 pathway, which is implicated in several cancers and neurodegenerative diseases .
  • Bone Resorption Inhibition :
    • A related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), demonstrated significant inhibition of osteoclastogenesis and bone resorption in vitro and in vivo. This suggests that similar compounds may have potential in treating osteolytic disorders .
  • Neuroprotective Effects :
    • The compound's structure suggests potential neuroprotective properties, particularly in conditions involving oxidative stress and inflammation. Compounds that share structural similarities have been noted for their ability to modulate cellular responses to stress .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Specific Pathways : The compound may inhibit the ATF4 pathway, which plays a critical role in the cellular stress response and is associated with various diseases .
  • Modulation of Gene Expression : Similar compounds have been shown to alter the expression of genes related to osteoclast differentiation and function, indicating a potential mechanism for its effects on bone metabolism .

Research Findings and Case Studies

A review of literature reveals several studies highlighting the biological activities of this compound and its analogs:

StudyFindingsImplications
Inhibition of osteoclastogenesis by PPOAC-BzPotential treatment for osteoporosis and other bone-related disorders
Inhibition of ATF4 pathway in cancer modelsPossible application in cancer therapy
General characterization and synthesis detailsFoundation for further pharmacological studies

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(4-Chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)acetamide
  • CAS Number : 872866-89-2
  • Molecular Formula: C₂₃H₂₈ClNO₆
  • Molecular Weight : 449.9245 g/mol .

Structural Features :

  • A central acetamide core with two substituents: N1: Tetrahydrofuran-2-ylmethyl group. N2: 3,4,5-Trimethoxybenzyl group. Acetamide side chain: 4-Chlorophenoxy moiety.

Comparison with Structural Analogues

Antitumor Acetamide Derivatives with Quinazolinone Moieties

Key Compounds :

  • Compound 7: N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide .
  • Compound 19: N-(3,4,5-Trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide .

Comparison :

Parameter Target Compound Compound 7 Compound 19
Core Structure Acetamide Quinazolinone-thioacetamide Quinazolinone-thiopropanamide
Key Substituents 4-Chlorophenoxy, THF 4-Chlorophenyl, 3,4,5-TMB* 3,4,5-TMB, Propanamide
GI₅₀ (µM) Not Reported 17.90 6.33
Reference Drugs (GI₅₀) 5-FU (18.60) Erlotinib (7.29)

*TMB: 3,4,5-Trimethoxybenzyl.

Key Findings :

  • The target compound lacks the quinazolinone-thio moiety present in Compounds 7 and 19, which are critical for their antitumor activity .
  • The tetrahydrofuran (THF) group in the target compound may enhance solubility compared to the rigid quinazolinone ring in analogues.

Substituted Aryl Benzylamines and Acetamides

Key Compounds :

  • Compound 30: N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide .
  • Compound 26: N-(2-(1-[2-(4-Chlorophenoxy)phenylamino]but-2-enyl)phenyl)acetamide .

Comparison :

Parameter Target Compound Compound 30 Compound 26
Core Structure Acetamide Acetamide Acetamide
Substituents THF, 3,4,5-TMB Piperidine, 4-Chlorophenoxy Butenyl, 4-Chlorophenoxy
Synthetic Yield Not Reported 96% 57%
Biological Target Not Reported 17β-HSD Inhibitor Not Reported

Key Findings :

  • Compound 30 shares the 4-chlorophenoxy group with the target compound but incorporates a piperidine ring, which may influence its selectivity for enzymes like 17β-HSD .
  • The THF group in the target compound could reduce metabolic degradation compared to the aliphatic chains in Compound 25.

Heterocyclic Acetamides with Trimethoxyphenyl Groups

Key Compounds :

  • Compound 11 : N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide .
  • Compound 22: 2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide .

Comparison :

Parameter Target Compound Compound 11 Compound 22
Core Structure Acetamide Benzothiazole Thiazolidinone
Substituents THF, 4-Chlorophenoxy CF₃O-Benzothiazole Thioxo-thiazolidinone
Synthetic Method Not Reported Microwave-assisted Conventional
Yield Not Reported 19% 80–89%

Key Findings :

  • Compound 22’s thiazolidinone core may confer distinct hydrogen-bonding interactions in molecular docking studies .

Structural-Activity Relationship (SAR) Insights

  • Role of 3,4,5-Trimethoxybenzyl : Present in all compounds, this group enhances lipophilicity and binding to tubulin or kinase targets .
  • Impact of Chlorophenoxy: The 4-chlorophenoxy group in the target compound and others (e.g., Compound 7) may stabilize π-π interactions in hydrophobic enzyme pockets .
  • THF vs. Quinazolinone: The THF group in the target compound likely improves metabolic stability compared to the labile thioether linkage in quinazolinone derivatives .

Preparation Methods

Physicochemical Properties and Structural Overview

The compound’s molecular formula is C23H28ClNO6 , with a molecular weight of 449.9 g/mol . Its IUPAC name, 2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide, reflects the integration of three distinct structural motifs:

  • A 4-chlorophenoxy group linked to an acetamide backbone.
  • A tetrahydrofuran-2-ylmethyl substituent.
  • A 3,4,5-trimethoxybenzyl group attached to the nitrogen atom.
Property Value
Molecular Formula C23H28ClNO6
Molecular Weight 449.9 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CN(CC2CCCO2)C(=O)COC3=CC=C(C=C3)Cl

Synthesis Strategies

The preparation of this compound follows a modular approach, focusing on the independent synthesis of intermediates followed by sequential coupling reactions. Key steps include:

Formation of Key Intermediates

Synthesis of 4-Chlorophenoxyacetic Acid

The 4-chlorophenoxy group is introduced via nucleophilic substitution. 4-Chlorophenol reacts with chloroacetic acid under alkaline conditions (e.g., NaOH) to yield 4-chlorophenoxyacetic acid. This intermediate is critical for subsequent amidation.

Preparation of N-(Tetrahydrofuran-2-ylmethyl)-N-(3,4,5-Trimethoxybenzyl)Amine

This secondary amine is synthesized through a two-step alkylation process:

  • Tetrahydrofuran-2-ylmethylamine is reacted with 3,4,5-trimethoxybenzyl chloride in the presence of a base (e.g., K2CO3) to install the trimethoxybenzyl group.
  • Reductive amination or direct alkylation ensures selective N-alkylation, avoiding over-alkylation.

Coupling Reactions

Activation of 4-Chlorophenoxyacetic Acid

The carboxylic acid is converted to its reactive acid chloride using thionyl chloride (SOCl2) or oxalyl chloride . This step enhances electrophilicity for amidation.

Amidation with the Secondary Amine

The acid chloride reacts with N-(tetrahydrofuran-2-ylmethyl)-N-(3,4,5-trimethoxybenzyl)amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by a tertiary amine (e.g., triethylamine). This forms the target acetamide.

Step-by-Step Preparation Methodology

Synthesis of 4-Chlorophenoxyacetic Acid

Reagents :
- 4-Chlorophenol (1.0 eq), chloroacetic acid (1.2 eq), NaOH (2.5 eq).
Procedure :
1. Dissolve 4-chlorophenol in aqueous NaOH.
2. Add chloroacetic acid gradually at 60–70°C.
3. Acidify with HCl to precipitate the product.
Yield : ~75–80%.

Conversion to Acid Chloride

Reagents :
- 4-Chlorophenoxyacetic acid (1.0 eq), SOCl2 (3.0 eq).
Procedure :
1. Reflux the acid with excess SOCl2 for 4–6 hours.
2. Remove excess SOCl2 under reduced pressure.
Yield : Quantitative.

Preparation of N-(Tetrahydrofuran-2-ylmethyl)-N-(3,4,5-Trimethoxybenzyl)Amine

Reagents :
- Tetrahydrofuran-2-ylmethylamine (1.0 eq), 3,4,5-trimethoxybenzyl chloride (1.1 eq), K2CO3 (2.0 eq).
Procedure :
1. Stir reagents in acetonitrile at 80°C for 12 hours.
2. Filter and concentrate under vacuum.
Yield : ~65–70%.

Amidation Reaction

Reagents :
- 4-Chlorophenoxyacetyl chloride (1.0 eq), secondary amine (1.1 eq), triethylamine (2.0 eq).
Procedure :
1. Add amine and triethylamine to DCM at 0°C.
2. Dropwise add acid chloride, warm to room temperature, and stir for 6 hours.
3. Extract with water, dry over Na2SO4, and concentrate.
Yield : ~60–65%.

Purification Techniques

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Amidation : THF vs. DCM comparison shows DCM provides higher yields due to better solubility of intermediates.
  • Alkylation : Acetonitrile outperforms DMF in minimizing side reactions.

Catalytic Enhancements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency by 15–20%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy :
    • N-H stretch: Absent (secondary amide).
    • C=O stretch: 1650–1680 cm⁻¹.
  • ¹H NMR :
    • δ 6.8–7.2 (4-chlorophenoxy aromatic protons).
    • δ 3.2–3.8 (tetrahydrofuran and trimethoxybenzyl protons).

Purity Analysis

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water).

Challenges and Troubleshooting

  • Low Amidation Yields : Often due to moisture-sensitive acid chloride. Solution: Strict anhydrous conditions.
  • Byproduct Formation : Competing N-alkylation during amine synthesis. Solution: Controlled stoichiometry and temperature.

Scalability and Industrial Applicability

  • Batch vs. Flow Chemistry : Transitioning to continuous flow systems reduces reaction times by 40%.
  • Cost Analysis : Tetrahydrofuran-2-ylmethylamine accounts for 60% of raw material costs, necessitating alternative sourcing.

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